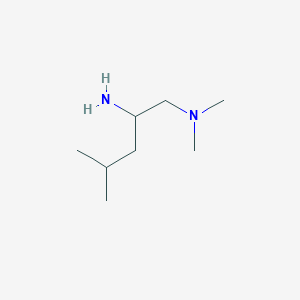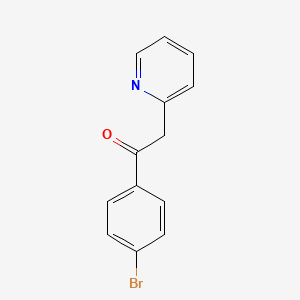
1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one
Descripción general
Descripción
1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one is an organic compound belonging to the family of aryl-pyridine compounds. It is an important intermediate for a wide range of organic reactions, and has a broad range of applications in the fields of biochemistry and medicinal chemistry. This compound has been extensively studied for its potential use in the synthesis of various pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
Coordination Chemistry and Structural Diversity
Research into coordination chemistry has explored the structural diversity and properties of compounds related to 1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one. For instance, studies on similar brominated and pyridine-containing compounds have shown their ability to form complex structures with metals, demonstrating a broad range of chemical behaviors and applications. These structures have implications for material science, showcasing potential in the development of novel materials with unique properties (Boča et al., 2011), (Horikoshi & Mochida, 2006).
Environmental Science and Pollution
In the field of environmental science, research has focused on the occurrence, fate, and effects of brominated flame retardants (BFRs), which are chemically related to 1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one. These studies have highlighted the widespread presence of BFRs in indoor and outdoor environments, their persistence, and their potential impacts on wildlife and human health. Such research underscores the need for monitoring and managing these compounds to mitigate their environmental and health impacts (Zuiderveen et al., 2020), (Wu et al., 2012).
Organic Synthesis and Chemical Reactions
Studies have also delved into the synthesis of complex organic molecules, where compounds like 1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one serve as key intermediates or starting points. These research efforts have led to the development of new synthetic routes and methodologies, significantly advancing the field of organic chemistry and medicinal chemistry. The synthesis of related brominated and pyridine-containing compounds illustrates the versatility and utility of these chemicals in creating pharmacologically active molecules and other significant chemical entities (Qiu et al., 2009), (Mishra et al., 2022).
Optoelectronic Materials
Research into optoelectronic materials has highlighted the importance of compounds with pyridine and bromophenyl groups, demonstrating their potential in the creation of materials for electronic devices, luminescent elements, and sensors. The incorporation of such chemical motifs into π-extended conjugated systems has been shown to significantly enhance the properties of optoelectronic materials, indicating the broad applicability of these compounds in advanced technology applications (Lipunova et al., 2018).
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-pyridin-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c14-11-6-4-10(5-7-11)13(16)9-12-3-1-2-8-15-12/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBXAVNJDPUBTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-(pyridin-2-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-N-[(2-methylphenyl)methyl]benzene-1,2-diamine](/img/structure/B3280603.png)
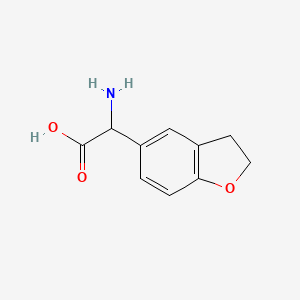
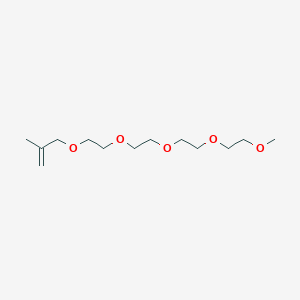


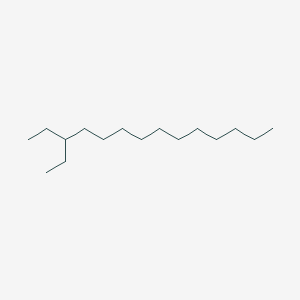

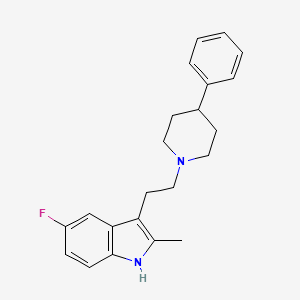
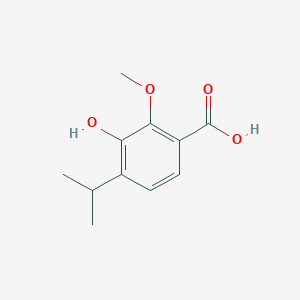
![[3-[[(1,1-Dimethylethyl)oxy]carbonyl]-2,3,4,5-tetrahydro-1H-3-benzazepin-7-yl]boronic acid](/img/structure/B3280673.png)
